molecular formula C11H7N3OS B5106817 4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzonitrile

4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzonitrile

Cat. No.: B5106817
M. Wt: 229.26 g/mol
InChI Key: GYWNZSRCRSOTJB-WEVVVXLNSA-N
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Description

4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzonitrile is a chemical compound that features a thiazole ring, a benzonitrile group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzonitrile typically involves the reaction of appropriate thiazole derivatives with benzonitrile derivatives under specific conditions. One common method involves the use of hydroxylamine hydrochloride and benzaldehyde derivatives in the presence of a catalyst such as sodium bisulfate. The reaction is carried out at elevated temperatures, typically around 120°C, and can be completed within a few hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The nitrile group can also act as an electrophile, facilitating nucleophilic attack by biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds such as thiazolidine and thiazole-based drugs like dasatinib and dabrafenib.

    Benzonitrile derivatives: Compounds like 4-methylbenzonitrile and other substituted benzonitriles.

Uniqueness

4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiazole ring and the benzonitrile group allows for diverse applications in various fields .

Properties

IUPAC Name

4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c12-6-8-3-1-7(2-4-8)5-9-10(15)14-11(13)16-9/h1-5H,(H2,13,14,15)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWNZSRCRSOTJB-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N=C(S2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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